![molecular formula C31H54O5 B14258675 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate CAS No. 348144-09-2](/img/structure/B14258675.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate is a complex organic compound with a unique structure that includes multiple ether linkages and a diynoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate typically involves the reaction of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol with pentacosa-10,12-diynoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the diynoate group into alkanes or alkenes.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate has several scientific research applications:
Materials Science: It is used in the development of advanced polymers and nanomaterials due to its unique structural properties.
Biochemistry: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate exerts its effects involves its interaction with molecular targets and pathways. The compound’s ether linkages and diynoate group allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentanoate
- Octaethylene glycol
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate is unique due to its diynoate group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
348144-09-2 |
|---|---|
Fórmula molecular |
C31H54O5 |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate |
InChI |
InChI=1S/C31H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-31(33)36-30-29-35-28-27-34-26-25-32/h32H,2-12,17-30H2,1H3 |
Clave InChI |
QTFGZRCVHNJSMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




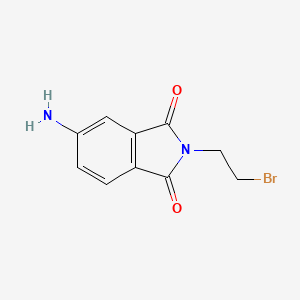
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
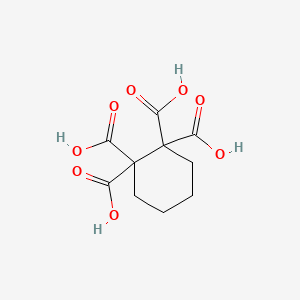
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
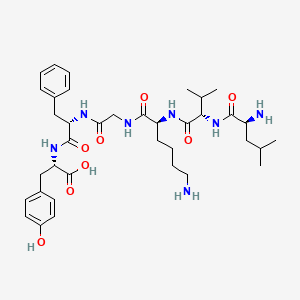
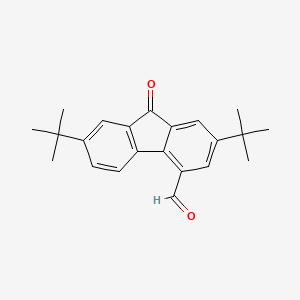
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
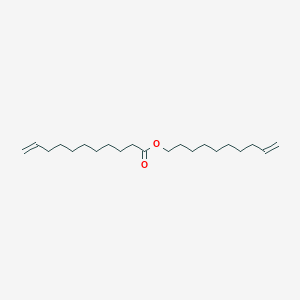
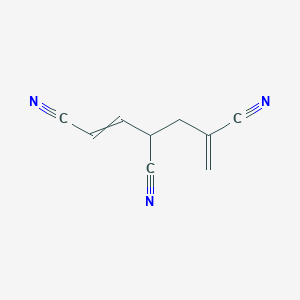
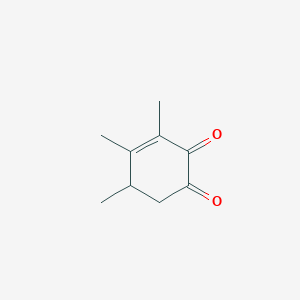
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
